1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide
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Overview
Description
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethylpiperidine with 2-(pentanoylsulfanyl)ethyl iodide under specific reaction conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or sulfide derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide can be compared with other similar piperidine derivatives, such as:
1-Methylpiperidine: A simpler piperidine derivative with one methyl group, used as a precursor in organic synthesis.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups at the 2 and 6 positions, used in the synthesis of pharmaceuticals.
1-Benzylpiperidine: A piperidine derivative with a benzyl group, known for its use in the synthesis of psychoactive substances.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentanoylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85109-33-7 |
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Molecular Formula |
C14H28INOS |
Molecular Weight |
385.35 g/mol |
IUPAC Name |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] pentanethioate;iodide |
InChI |
InChI=1S/C14H28NOS.HI/c1-4-5-9-14(16)17-12-11-15(3)10-7-6-8-13(15)2;/h13H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
BDYPYEHLITZMRL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origin of Product |
United States |
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